(S)-2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol
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Overview
Description
(S)-2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol is a chiral compound that features a pyrazole ring substituted with an amino alcohol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol typically involves the formation of the pyrazole ring followed by the introduction of the amino alcohol group. One common method involves the reaction of 1-methyl-1H-pyrazole-3-carbaldehyde with an appropriate chiral amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through crystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino alcohol group can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
(S)-2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the amino alcohol group can form covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol: The enantiomer of the compound, which may have different biological activities and properties.
2-Amino-2-(1H-pyrazol-3-yl)ethan-1-ol: A similar compound without the methyl group on the pyrazole ring.
2-Amino-2-(1-methyl-1H-pyrazol-4-yl)ethan-1-ol: A regioisomer with the amino alcohol group attached to a different position on the pyrazole ring.
Uniqueness
(S)-2-Amino-2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol is unique due to its specific chiral configuration and the presence of both an amino alcohol group and a methyl-substituted pyrazole ring. This combination of features can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C6H11N3O |
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Molecular Weight |
141.17 g/mol |
IUPAC Name |
(2S)-2-amino-2-(1-methylpyrazol-3-yl)ethanol |
InChI |
InChI=1S/C6H11N3O/c1-9-3-2-6(8-9)5(7)4-10/h2-3,5,10H,4,7H2,1H3/t5-/m1/s1 |
InChI Key |
VCPRZYKEIPMTGJ-RXMQYKEDSA-N |
Isomeric SMILES |
CN1C=CC(=N1)[C@@H](CO)N |
Canonical SMILES |
CN1C=CC(=N1)C(CO)N |
Origin of Product |
United States |
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